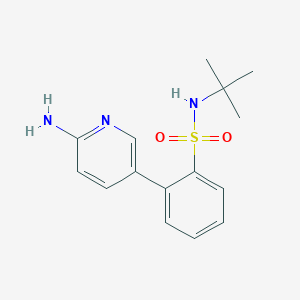

Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

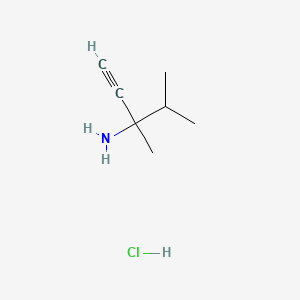

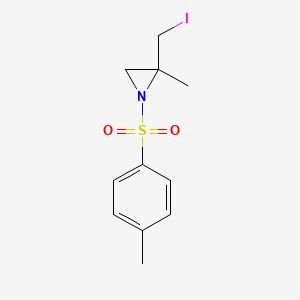

Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- est un composé organique complexe appartenant à la classe des sulfonamides. Ce composé est caractérisé par la présence d'un groupe benzènesulfonamide lié à un cycle pyridine, qui est lui-même substitué par un groupe amino et un groupe tert-butyle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- implique généralement plusieurs étapes :

Formation du cycle pyridine : La première étape consiste à former le cycle pyridine, ce qui peut être réalisé par diverses méthodes, telles que la synthèse de la pyridine de Hantzsch.

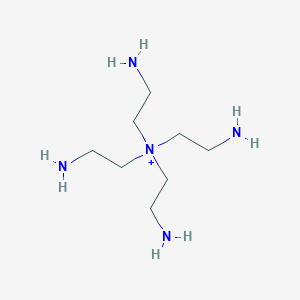

Introduction du groupe amino : Le groupe amino est introduit par nitration suivie d'une réduction. La nitration peut être réalisée à l'aide d'acide nitrique, et la réduction peut être obtenue à l'aide d'hydrogène gazeux en présence d'un catalyseur au palladium.

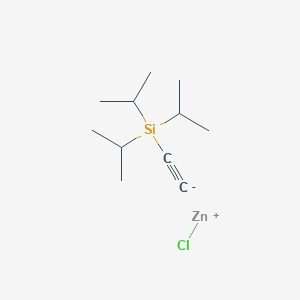

Fixation du groupe benzènesulfonamide : Cette étape implique la sulfonation du benzène pour former du chlorure de benzènesulfonyle, qui est ensuite réagi avec le dérivé amino-pyridine pour former la sulfonamide souhaitée.

Introduction du groupe tert-butyle : La dernière étape consiste à alkyler le groupe amino avec du bromure de tert-butyle en présence d'une base telle que le carbonate de potassium.

Méthodes de production industrielle

La production industrielle de ce composé suit des voies de synthèse similaires, mais à plus grande échelle. Les procédés sont optimisés pour des rendements et une pureté plus élevés, impliquant souvent des réacteurs à écoulement continu et des systèmes automatisés pour garantir une qualité constante.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe amino, conduisant à la formation de dérivés nitroso ou nitro.

Réduction : Les réactions de réduction peuvent convertir le groupe nitro en groupe amino.

Substitution : Le groupe sulfonamide peut participer à des réactions de substitution nucléophile, où l'azote de la sulfonamide peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium sont couramment utilisés.

Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés dans des réactions de substitution, souvent en présence d'une base comme l'hydroxyde de sodium.

Principaux produits formés

Oxydation : Dérivés nitroso ou nitro.

Réduction : Dérivés amino.

Substitution : Diverses sulfonamides substituées en fonction du nucléophile utilisé.

Applications De Recherche Scientifique

Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- a plusieurs applications en recherche scientifique :

Chimie médicinale : Il est utilisé comme élément constitutif dans la synthèse de composés pharmaceutiques, en particulier ceux ciblant les infections bactériennes en raison de son groupe sulfonamide.

Études biologiques : Le composé est utilisé dans des études impliquant l'inhibition enzymatique, les sulfonamides étant connues pour inhiber certaines enzymes.

Applications industrielles : Il est utilisé dans la synthèse de colorants et de pigments, ainsi que dans la production de produits agrochimiques.

Mécanisme d'action

Le mécanisme d'action de Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- implique son interaction avec des cibles moléculaires spécifiques :

Inhibition enzymatique : Le groupe sulfonamide imite la structure de l'acide para-aminobenzoïque (PABA), lui permettant d'inhiber de manière compétitive l'enzyme dihydroptéroate synthase, qui est cruciale pour la synthèse de l'acide folique bactérien.

Voies impliquées : En inhibant la dihydroptéroate synthase, le composé perturbe la synthèse de l'acide folique, qui est essentielle à la croissance et à la réplication bactériennes.

Mécanisme D'action

The mechanism of action of Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- involves its interaction with specific molecular targets:

Enzyme Inhibition: The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to competitively inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folic acid synthesis.

Pathways Involved: By inhibiting dihydropteroate synthase, the compound disrupts the synthesis of folic acid, which is essential for bacterial growth and replication.

Comparaison Avec Des Composés Similaires

Composés similaires

Benzènesulfonamide : Il n'a pas les groupes pyridine et tert-butyle, ce qui le rend moins complexe.

Sulfanilamide : Il a une structure plus simple avec un groupe amino directement lié au cycle benzène.

N-(4-Aminobenzènesulfonyl)-N’-(1,1-diméthyléthyl)-pyridine-3-carboxamide : Sa structure est similaire, mais avec des groupes fonctionnels différents.

Unicité

Benzenesulfonamide, 2-(6-amino-3-pyridinyl)-N-(1,1-dimethylethyl)- est unique en raison de sa combinaison d'un groupe sulfonamide avec un cycle pyridine et un groupe tert-butyle. Cette structure unique confère des propriétés chimiques et des activités biologiques spécifiques qui ne sont pas observées dans les sulfonamides plus simples.

Propriétés

Numéro CAS |

203512-83-8 |

|---|---|

Formule moléculaire |

C15H19N3O2S |

Poids moléculaire |

305.4 g/mol |

Nom IUPAC |

2-(6-aminopyridin-3-yl)-N-tert-butylbenzenesulfonamide |

InChI |

InChI=1S/C15H19N3O2S/c1-15(2,3)18-21(19,20)13-7-5-4-6-12(13)11-8-9-14(16)17-10-11/h4-10,18H,1-3H3,(H2,16,17) |

Clé InChI |

HAQYDWFFJZQMGS-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)NS(=O)(=O)C1=CC=CC=C1C2=CN=C(C=C2)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)

![5-(3-Fluorononyl)-2-[4-(hexyloxy)phenyl]pyridine](/img/structure/B12575471.png)

![1-[(1-Ethoxyprop-2-en-1-yl)oxy]hexa-2,4-diene](/img/structure/B12575484.png)